![molecular formula C22H24N2O4 B2759870 N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-21-8](/img/structure/B2759870.png)
N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as DIME, is a novel compound that has been extensively studied for its potential applications in scientific research. DIME is a synthetic compound that has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of compounds related to N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, focusing on novel synthesis methods, including intramolecular nucleophilic aromatic substitution, and the structural characterization of these compounds through various spectroscopic techniques (Kametani, Ohsawa, & Ihara, 1981). Additionally, the crystal structure of a similar compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, was determined, highlighting the importance of intermolecular interactions in the crystallization process (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).
Biological Activity and Applications
Several studies have been dedicated to exploring the biological activities of compounds structurally similar to N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. For instance, certain derivatives have shown promising antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Pagadala, Meshram, Chopde, Jetti, Chidurala, & Kusampally, 2012); (Debnath & Ganguly, 2015). Another area of interest is the development of fluorescent probes for sensitive detection of carbonyl compounds, showcasing the versatility of acetamide derivatives in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).
Advanced Material Synthesis
Compounds with structures similar to N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide have also been synthesized for their potential applications in advanced materials. For example, the synthesis and preliminary biological evaluation of indol-3-yl-oxoacetamides as potent cannabinoid receptor type 2 ligands indicate the therapeutic potential of these compounds in medical research (Moldovan, Deuther-Conrad, Horti, & Brust, 2017).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-14-20(16-7-5-6-8-17(16)24(14)2)21(25)22(26)23-12-11-15-9-10-18(27-3)19(13-15)28-4/h5-10,13H,11-12H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILGMROHODYYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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